molecular formula C14H25Cl3OS B14745481 s-Dodecyl trichloroethanethioate CAS No. 6310-35-6

s-Dodecyl trichloroethanethioate

Cat. No.: B14745481
CAS No.: 6310-35-6
M. Wt: 347.8 g/mol
InChI Key: IJNAGZDQPXMIEY-UHFFFAOYSA-N
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Description

s-Dodecyl trichloroethanethioate: is an organic compound that belongs to the class of trichloroethanethioates It is characterized by the presence of a dodecyl group attached to a trichloroethanethioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of s-Dodecyl trichloroethanethioate typically involves the reaction of dodecyl mercaptan with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: s-Dodecyl trichloroethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the trichloroethanethioate group to a thiol or thioether using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: room temperature to 50°C.

    Reduction: Lithium aluminum hydride; conditions: anhydrous ether, room temperature.

    Substitution: Nucleophiles such as amines or thiols; conditions: solvent (e.g., ethanol), room temperature to reflux.

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Various substituted derivatives

Scientific Research Applications

s-Dodecyl trichloroethanethioate has several scientific research applications, including:

    Biology: Investigated for its potential use in modifying biological molecules, such as proteins and peptides, to study their structure and function.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and other functional materials.

Mechanism of Action

The mechanism of action of s-Dodecyl trichloroethanethioate involves its interaction with nucleophiles, leading to the formation of various derivatives. The trichloroethanethioate group is highly reactive and can undergo nucleophilic substitution reactions, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

  • s-Dodecyl ethanethioate
  • s-Dodecyl trithiocarbonate
  • s-Dodecyl thiocyanate

Comparison: s-Dodecyl trichloroethanethioate is unique due to the presence of the trichloroethanethioate group, which imparts distinct reactivity compared to other similar compounds. For example, s-Dodecyl ethanethioate lacks the trichloromethyl group, resulting in different chemical properties and reactivity. Similarly, s-Dodecyl trithiocarbonate and s-Dodecyl thiocyanate have different functional groups, leading to variations in their chemical behavior and applications.

Properties

CAS No.

6310-35-6

Molecular Formula

C14H25Cl3OS

Molecular Weight

347.8 g/mol

IUPAC Name

S-dodecyl 2,2,2-trichloroethanethioate

InChI

InChI=1S/C14H25Cl3OS/c1-2-3-4-5-6-7-8-9-10-11-12-19-13(18)14(15,16)17/h2-12H2,1H3

InChI Key

IJNAGZDQPXMIEY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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